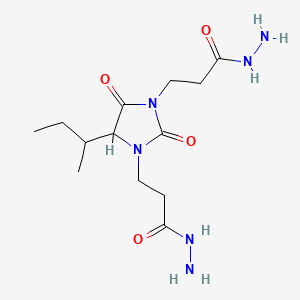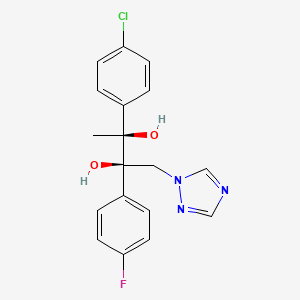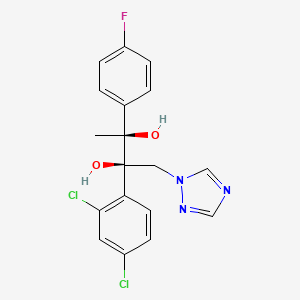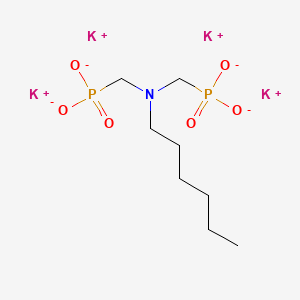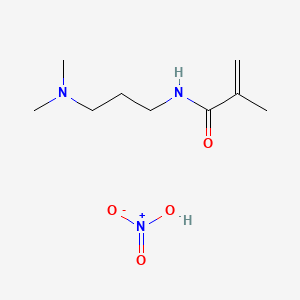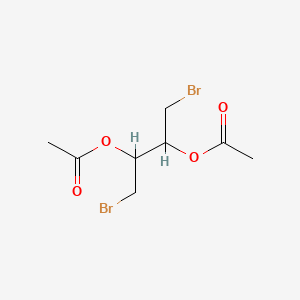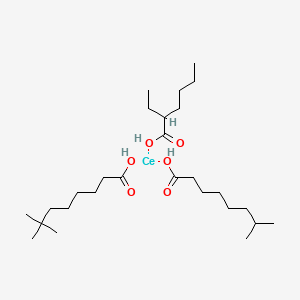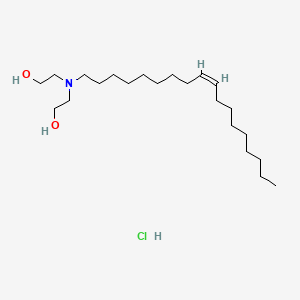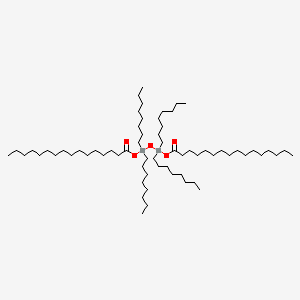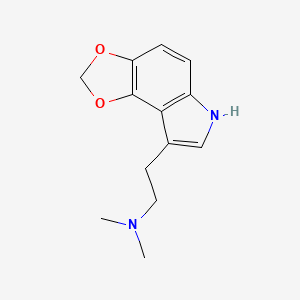
4,5-Mdo-dmt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Methylenedioxy-N,N-dimethyltryptamine is a lesser-known psychedelic compound. It is the 4,5-methylenedioxy analog of dimethyltryptamine. This compound was first synthesized by Alexander Shulgin, a renowned chemist known for his work on psychoactive substances . Despite its structural similarity to dimethyltryptamine, 4,5-methylenedioxy-N,N-dimethyltryptamine has not been extensively studied for its psychoactive effects .
Méthodes De Préparation
The synthesis of 4,5-methylenedioxy-N,N-dimethyltryptamine involves several steps The starting material is typically indole, which undergoes a series of reactions to introduce the methylenedioxy group at the 4 and 5 positionsThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial production methods for this compound are not well-documented, likely due to its limited use and the niche nature of its applications. the general principles of organic synthesis, such as maintaining purity and yield, would apply.
Analyse Des Réactions Chimiques
4,5-Methylenedioxy-N,N-dimethyltryptamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide. The major products formed are often carboxylic acids or ketones.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride. The products are usually alcohols or amines.
Substitution: This reaction can occur at the nitrogen atom or the aromatic ring.
Applications De Recherche Scientifique
4,5-Methylenedioxy-N,N-dimethyltryptamine has been the subject of limited scientific research. Its primary applications are in the field of psychopharmacology, where it is used to study the effects of psychedelic compounds on the brain. Behavioral disruption studies in male rats have indicated that its hallucinogenic potency is less than that of 4,5-methylenedioxy-N,N-diisopropyltryptamine but greater than that of 5,6-methylenedioxy-N,N-diisopropyltryptamine .
In chemistry, it serves as a model compound for studying the structure-activity relationships of tryptamines. Its unique structure allows researchers to explore the effects of the methylenedioxy group on the pharmacological properties of tryptamines .
Mécanisme D'action
The exact mechanism of action of 4,5-methylenedioxy-N,N-dimethyltryptamine is not well understood. it is believed to act on the serotonin receptors in the brain, similar to other tryptamines. The methylenedioxy group may enhance its binding affinity to these receptors, leading to its psychoactive effects .
Comparaison Avec Des Composés Similaires
4,5-Methylenedioxy-N,N-dimethyltryptamine is structurally similar to several other compounds, including:
4,5-Methylenedioxy-N,N-diisopropyltryptamine: This compound has a similar structure but with isopropyl groups instead of methyl groups.
5,6-Methylenedioxy-N,N-diisopropyltryptamine: This compound has the methylenedioxy group at the 5 and 6 positions.
The uniqueness of 4,5-methylenedioxy-N,N-dimethyltryptamine lies in its specific substitution pattern, which influences its pharmacological properties and makes it a valuable compound for scientific research .
Propriétés
Numéro CAS |
81249-30-1 |
|---|---|
Formule moléculaire |
C13H16N2O2 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
2-(6H-[1,3]dioxolo[4,5-e]indol-8-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C13H16N2O2/c1-15(2)6-5-9-7-14-10-3-4-11-13(12(9)10)17-8-16-11/h3-4,7,14H,5-6,8H2,1-2H3 |
Clé InChI |
ZMKRWFZFMOKVCP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1=CNC2=C1C3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



